molecular formula C18H12F3NO B1304119 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 283597-72-8

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No. B1304119
M. Wt: 315.3 g/mol
InChI Key: VXZKLJWHMBIJEL-UHFFFAOYSA-N
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Description

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound with the CAS Number: 283597-72-8. It has a molecular weight of 315.29 and a molecular formula of C18H12F3NO . The IUPAC name for this compound is 2-(2-quinolinyl)-1-[4-(trifluoromethyl)phenyl]ethanone .


Molecular Structure Analysis

The InChI code for 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is 1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone include a molecular weight of 315.29 and a molecular formula of C18H12F3NO . More specific properties like melting point, boiling point, solubility, etc., were not available in the search results.

Scientific Research Applications

Anticancer and Antimicrobial Activities

Quinoline and quinazoline alkaloids have been recognized for their significant bioactivities. These compounds, including their derivatives, have been shown to possess antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. Their role in drug development, especially in antimalarial and anticancer therapies, underscores the therapeutic potential of quinoline derivatives. The extensive range of bioactivities also includes anti-inflammatory, antioxidant, and other pharmacological effects, indicating their versatility in medicinal chemistry and drug discovery efforts (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been reported to be effective as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces suggests their utility in protecting metals from corrosion. This application is especially relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal infrastructure and equipment (Verma et al., 2020).

Therapeutic Significance

The therapeutic significance of quinolines extends to a variety of ailments. They are key components in the development of new chemotherapeutic agents, reflecting their clinical importance. The broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities of quinoline derivatives, some of which are under clinical investigation, underscores the ongoing interest in these compounds for combating various diseases (Hussaini, 2016).

Green Chemistry Approaches

There is an increasing focus on green chemistry approaches to synthesize quinoline scaffolds. These methods aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts, promoting environmentally friendly and non-toxic processes. Such approaches not only align with sustainable development goals but also open new avenues for the future application of quinoline derivatives in various domains (Nainwal et al., 2019).

Safety And Hazards

The safety information available indicates that 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone may be an irritant . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZKLJWHMBIJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382363
Record name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

CAS RN

283597-72-8
Record name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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